molecular formula C6H4ClNO3 B1312943 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide CAS No. 90327-03-0

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide

Cat. No.: B1312943
CAS No.: 90327-03-0
M. Wt: 173.55 g/mol
InChI Key: IOBHGRBPVCQMNI-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide is a derivative of pyridinecarboxylic acid It is characterized by the presence of a chlorine atom at the 6th position and an oxide group at the 1st position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide typically involves the chlorination of 3-pyridinecarboxylic acid followed by oxidation. One common method includes the use of thionyl chloride for chlorination, followed by oxidation using hydrogen peroxide or a similar oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylic acid: Lacks the chlorine and oxide groups, resulting in different chemical properties.

    6-Chloronicotinic acid: Similar structure but lacks the oxide group.

    6-Hydroxy-3-pyridinecarboxylic acid: Contains a hydroxyl group instead of a chlorine atom.

Uniqueness

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide is unique due to the combination of the chlorine and oxide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-2-1-4(6(9)10)3-8(5)11/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBHGRBPVCQMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1C(=O)O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466454
Record name 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90327-03-0
Record name 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Chloroperbenzoic acid (7.46 g, 26.0 mmol) was added to a suspension of 6-chloronicotinic acid (3.14 g, 20.0 mmol) in chloroform (30 mL) at room temperature. The mixture was stirred for 24 h at 45° C. followed by cooling to 0° C. The resulting white precipitate was filtered off, washed with chloroform (10 mL), and air-dried to give 3.22 g, (93% yield) of the title compound: 1H NMR (DMSO-d6, 400 MHz) δ 8.72 (s, 1H), 7.97 (d, J=8.0 Hz, 1H), 7.78 (d, J=8.0 Hz, 1H); MS (EI) m/z 174 and 176 (M++1).
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
93%

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